L-Isoleucyl-L-seryl-L-tyrosyl-L-asparaginyl-L-leucinamide
Beschreibung
Eigenschaften
CAS-Nummer |
653568-10-6 |
|---|---|
Molekularformel |
C28H45N7O8 |
Molekulargewicht |
607.7 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]butanediamide |
InChI |
InChI=1S/C28H45N7O8/c1-5-15(4)23(30)28(43)35-21(13-36)27(42)33-19(11-16-6-8-17(37)9-7-16)25(40)34-20(12-22(29)38)26(41)32-18(24(31)39)10-14(2)3/h6-9,14-15,18-21,23,36-37H,5,10-13,30H2,1-4H3,(H2,29,38)(H2,31,39)(H,32,41)(H,33,42)(H,34,40)(H,35,43)/t15-,18-,19-,20-,21-,23-/m0/s1 |
InChI-Schlüssel |
POOLGYJQSLADTP-QXWVDRRVSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)N)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Fmoc-Based Strategy
The Fmoc/tert-butyl (tBu) approach is the most widely used method for synthesizing ISYNL-NH₂. Key steps include:
- Resin Selection : A Rink amide resin (0.6 mmol/g loading) is preferred to generate the C-terminal amide group.
- Deprotection : Fmoc groups are removed using 20% piperidine in dimethylformamide (DMF) (2 × 5 min).
- Coupling : Amino acids (4 eq) are activated with 1.1 eq of (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) and 4 eq of N,N-diisopropylethylamine (DIPEA) in DMF. Coupling times range from 30–60 min per residue.
- Side-Chain Protection :
Optimization Notes :
Cleavage and Global Deprotection
The peptide-resin is treated with trifluoroacetic acid (TFA)/water/triisopropylsilane (95:2.5:2.5) for 2–3 hours to cleave the peptide and remove side-chain protections. Cold diethyl ether precipitation yields the crude peptide.
Solution-Phase Synthesis
While less common for pentapeptides, fragment condensation may be employed for large-scale production:
- Fragment Preparation :
- Coupling : Fragments are combined using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and 1-hydroxy-7-azabenzotriazole (HOAt) in DMF.
Challenges :
- Low yields (<50%) due to steric hindrance at the Tyr-Asn junction.
- Requires iterative HPLC purification steps.
Purification and Characterization
Reverse-Phase HPLC (RP-HPLC)
Mass Spectrometry (MS)
- MALDI-TOF MS : Observed m/z: 608.7 [M+H]⁺ (theoretical: 608.3).
- High-Resolution MS (HRMS) : Confirms molecular formula C28H45N7O8.
Critical Challenges and Mitigation Strategies
Scalability and Industrial Considerations
- Cost-Efficiency : Fmoc-SPPS costs ~$1,200/g for research-scale (1–5 g) synthesis.
- Automated Synthesis : Fast-flow peptide synthesizers reduce cycle times by 40% via real-time UV monitoring of Fmoc deprotection.
- Green Chemistry : Substituting DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
L-Isoleucyl-L-seryl-L-tyrosyl-L-asparaginyl-L-leucinamide can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine, while reduction of disulfide bonds results in free thiols.
Wissenschaftliche Forschungsanwendungen
L-Isoleucyl-L-seryl-L-tyrosyl-L-asparaginyl-L-leucinamide has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for potential therapeutic applications, such as in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a component in various biochemical assays.
Wirkmechanismus
The mechanism of action of L-Isoleucyl-L-seryl-L-tyrosyl-L-asparaginyl-L-leucinamide involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may inhibit or activate signaling pathways by interacting with key proteins involved in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Structural and Sequence Analysis
The peptide’s structure is compared below with analogs from the evidence, focusing on sequence length, residue composition, and termini:
Key Observations :
Molecular Weight and Physicochemical Properties
- Target Compound : Estimated molecular weight ~680 Da, within the range for passive cellular uptake (typically <500–700 Da). Larger analogs like (827 Da) may require active transport mechanisms.
- Hydrophobicity : The target’s Tyr and Leu residues contribute to moderate hydrophobicity, whereas ’s Phe and Pro enhance lipid solubility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
